Methyl 4,5-dimethoxy-2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 4,5-DIMETHOXY-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE is a complex organic compound that features a quinoline core substituted with a thiophene ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHOXY-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE typically involves multiple steps, starting from readily available precursors. The final step involves esterification to introduce the benzoate group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHOXY-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
METHYL 4,5-DIMETHOXY-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHOXY-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
METHYL 4,5-DIMETHOXY-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE: shares structural similarities with other quinoline derivatives such as chloroquine and quinine.
Thiophene-based compounds: Similar to thiophene derivatives used in organic electronics and pharmaceuticals.
Uniqueness
The uniqueness of METHYL 4,5-DIMETHOXY-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE lies in its combination of a quinoline core with a thiophene ring and a benzoate ester, which imparts unique electronic and steric properties that can be exploited in various applications .
Properties
Molecular Formula |
C24H20N2O5S |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C24H20N2O5S/c1-29-20-12-16(24(28)31-3)18(13-21(20)30-2)26-23(27)15-11-19(22-9-6-10-32-22)25-17-8-5-4-7-14(15)17/h4-13H,1-3H3,(H,26,27) |
InChI Key |
VXECDPTXJYBELT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)OC |
Origin of Product |
United States |
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